molecular formula C12H15F2N B13602822 3-(2,6-Difluorobenzyl)piperidine

3-(2,6-Difluorobenzyl)piperidine

Cat. No.: B13602822
M. Wt: 211.25 g/mol
InChI Key: SWEYCRFDINZWTR-UHFFFAOYSA-N
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Description

3-(2,6-Difluorobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorobenzyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzyl chloride and piperidine.

    Nucleophilic Substitution Reaction: The 2,6-difluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours until the reaction is complete.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorobenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

3-(2,6-Difluorobenzyl)piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential therapeutic properties.

    Biological Studies: It is used in biological research to study its effects on various biological targets and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex chemical entities.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine without any substituents.

    2,6-Difluorobenzylamine: A compound with a similar 2,6-difluorobenzyl group but without the piperidine ring.

    N-Benzylpiperidine: A piperidine derivative with a benzyl group instead of the 2,6-difluorobenzyl group.

Uniqueness

3-(2,6-Difluorobenzyl)piperidine is unique due to the presence of both the piperidine ring and the 2,6-difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmaceuticals.

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15F2N/c13-11-4-1-5-12(14)10(11)7-9-3-2-6-15-8-9/h1,4-5,9,15H,2-3,6-8H2

InChI Key

SWEYCRFDINZWTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=C(C=CC=C2F)F

Origin of Product

United States

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